molecular formula C₁₀H₈D₄N₄O₅S B1163803 Tazobactam-d4

Tazobactam-d4

Cat. No.: B1163803
M. Wt: 304.32
Attention: For research use only. Not for human or veterinary use.
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Description

Tazobactam-d4 is a deuterated analog of the β-lactamase inhibitor tazobactam, specifically designed for use in quantitative mass spectrometry and bioanalytical research. This high-purity reference standard is essential for studying the pharmacokinetics (PK) and pharmacodynamics (PD) of tazobactam, a critical component in combination antibiotics like piperacillin/tazobactam and ceftolozane/tazobactam . The mechanism of action of the parent compound, tazobactam, involves the irreversible inhibition of a broad range of bacterial β-lactamase enzymes, including plasmid-mediated and chromosome-mediated types such as TEM, SHV, and Ohio-1 . By covalently binding to these enzymes, tazobactam protects co-administered β-lactam antibiotics from degradation, thereby restoring and broadening their efficacy against multidrug-resistant pathogens . This is crucial for treating serious hospital-acquired infections like complicated intra-abdominal infections, urinary tract infections, and pneumonia . As a stable isotope-labeled internal standard, this compound features four deuterium atoms, which minimize the risk of analytical interference and enable precise, accurate quantification of native tazobactam in complex biological matrices such as plasma, serum, and tissue homogenates . Its primary research value lies in facilitating advanced analytical method development, validation (AMV), and Quality Control (QC) for applications in Abbreviated New Drug Applications (ANDA) and commercial production, ensuring consistency and reliability in pharmaceutical research and development . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₁₀H₈D₄N₄O₅S

Molecular Weight

304.32

Synonyms

[2S-(2α,3β,5α)]-3-Methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl-d4)4-thia-1-azabicyclo-d4[3.2.0]heptane-2-carboxylic Acid 4,4-Dioxide;  4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid deriv. 1H-1,2,3-Triazole;  CL 298741;  Tazobactam-d4;  YTR 830H

Origin of Product

United States

Synthetic Pathways and Isotopic Incorporation of Tazobactam D4

Established Synthetic Routes for Tazobactam (B1681243) Analogues

One prominent route starts with 6-APA, a key intermediate in the production of many semisynthetic penicillins. mdpi.compatsnap.com This pathway involves a series of reactions, including esterification, oxidation, and the introduction of the triazole ring. google.compatsnap.com A method described involves preparing a key intermediate, 6,6-dihydro penam (B1241934) sulphoxide acid diphenylcarbinol ester, from 6-APA through successive reactions without separation. This intermediate then reacts with 2-triphenyl silicon-1,2,3-triazole to introduce the triazole ring, followed by oxidation and deprotection to yield tazobactam. patsnap.com

Another synthetic approach begins with Penicillin G. google.com While Penicillin G is a more economical starting material than 6-APA, this route can be complicated by the formation of isomeric by-products and the use of hazardous materials. google.com

Synthesis from sulbactam (B1307) has also been reported, which involves introducing an azide (B81097) group onto the methyl function, protecting the carboxylic acid, and then forming the 1,2,3-triazole ring via a [3+2] cycloaddition reaction. scholarsresearchlibrary.com

Recent advancements have also explored combined continuous-flow and batch conditions to improve safety, efficiency, and purity, achieving a total yield of 37.1% with 99.8% purity. mdpi.com

Starting MaterialKey StepsAdvantagesDisadvantagesReferences
6-Aminopenicillanic Acid (6-APA)Esterification, oxidation, reductive debromination, reaction with 2-triphenyl silicon-1,2,3-triazole, final oxidation, and deprotection.Improved reaction rate and product purity with phase transfer catalysts; safer reaction routes available.Can be a longer, more complex process. google.compatsnap.com
Penicillin GInitial steps differ from the 6-APA route but converge later.Lower cost of starting material compared to 6-APA.Lower yield in initial steps, potential use of hazardous/explosive materials, and formation of by-products. google.comgoogle.com
SulbactamAzide introduction, carboxyl protection, cyclization, and deprotection.Direct functionalization.Low yield from direct azido (B1232118) reaction, presenting industrialization challenges. google.comscholarsresearchlibrary.com

Methodologies for Deuterium (B1214612) Introduction in Tazobactam Synthesis

The introduction of deuterium into the tazobactam structure to create Tazobactam-d4 is a critical step that leverages isotopic effects for analytical applications. google.com While specific proprietary methods for this compound synthesis are not extensively published, general techniques for deuterium labeling of pharmaceuticals, particularly those in the penicillin family, are well-established. vulcanchem.com

A primary method for deuterium incorporation is through hydrogen-deuterium (H-D) exchange. vulcanchem.com This can be achieved by growing bacterial cultures used in fermentation-based steps in the presence of deuterium oxide (D₂O). nih.gov This method allows for the incorporation of deuterium into newly synthesized lipids and other biomolecules that serve as precursors. nih.gov

For chemical synthesis steps, deuteration can be accomplished by using deuterated reagents and solvents. vulcanchem.com A common technique for penicillin-type molecules involves treating the compound with a solution of trifluoroacetic anhydride (B1165640) and deuterium oxide (D₂O), often under controlled temperature and pressure. vulcanchem.com Another approach involves dissolving the parent compound in deuterated solvents like deuterochloroform (CDCl₃) and D₂O, with catalysts added to facilitate the H-D exchange at specific positions. vulcanchem.com Raman spectroscopy studies on the interaction of tazobactam with SHV-1 β-lactamase in D₂O have demonstrated that the hydrogen on the imine nitrogen, formed during the reaction, readily exchanges with deuterium from the solvent. nih.gov This confirms the feasibility of exchange reactions on the tazobactam core.

The specific placement of the four deuterium atoms in this compound, as indicated by its chemical name (2S,3S,5R)-3-((1H-1,2,3-Triazol-1-yl)methyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic-2,5,6,6-d4 acid 4,4-dioxide, suggests that the deuterium atoms are incorporated at the C-2, C-5, and C-6 positions of the bicycloheptane (B81988) core. synzeal.comcleanchemlab.com This would likely be achieved during the synthesis of the core ring structure using deuterated starting materials or reagents.

Isotopic Purity and Chemical Characterization Considerations for this compound Production

The utility of this compound as an internal standard in quantitative bioanalysis is highly dependent on its isotopic and chemical purity. vulcanchem.com Manufacturers provide the compound with a comprehensive certificate of analysis that details its characterization and confirms its quality. clearsynth.com

Isotopic Purity : High isotopic purity is essential to prevent signal interference between the deuterated standard and the non-labeled analyte. vulcanchem.com For analytical applications, the isotopic enrichment factor, which is the ratio between the isotopic abundance and the natural abundance of the isotope, must be high. google.com Typically, an isotopic purity of over 95% deuterium incorporation at the specified positions is required for reliable performance in quantitative methods. vulcanchem.com

Chemical Characterization : A suite of analytical techniques is employed to confirm the identity, purity, and structure of this compound.

Mass Spectrometry (MS) : Techniques like High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) are used to confirm the molecular weight and fragmentation pattern, verifying both the correct chemical structure and the successful incorporation of deuterium atoms. vulcanchem.com

High-Performance Liquid Chromatography (HPLC) : HPLC is used to assess the chemical purity of the final product, ensuring it is free from starting materials, intermediates, or by-products.

This compound is suitable for analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications (ANDA) and commercial production of Tazobactam. clearsynth.comsynzeal.comcleanchemlab.com

ParameterDescriptionAnalytical Technique(s)References
Chemical IdentityConfirmation of the molecular structure as (2S,3S,5R)-3-((1H-1,2,3-Triazol-1-yl)methyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic-2,5,6,6-d4 acid 4,4-dioxide.NMR, Mass Spectrometry synzeal.comcleanchemlab.com
Molecular FormulaC₁₀H₈D₄N₄O₅SMass Spectrometry clearsynth.comsynzeal.com
Molecular Weight~304.3 g/molMass Spectrometry clearsynth.comsynzeal.com
Isotopic PurityPercentage of deuterium incorporation at the designated positions. Typically required to be >95% for use as an internal standard.Mass Spectrometry, NMR vulcanchem.com
Chemical PurityPercentage of the desired compound, free from impurities. Typically >95% by HPLC.HPLC

Table of Mentioned Chemical Compounds

Compound NameStarting Material/Intermediate/Product
This compoundProduct
TazobactamProduct
6-Aminopenicillanic acid (6-APA)Starting Material
Penicillin GStarting Material
SulbactamStarting Material
6,6-dihydro penam sulphoxide acid diphenylcarbinol esterIntermediate
2-triphenyl silicon-1,2,3-triazoleReagent
Deuterium oxide (D₂O)Reagent
Trifluoroacetic anhydrideReagent
Deuterochloroform (CDCl₃)Solvent

Molecular Mechanisms of β Lactamase Inhibition by Tazobactam

Biochemical Basis of β-Lactamase Inactivation

The inactivation of β-lactamases by tazobactam (B1681243) is a multi-step process initiated by the inhibitor binding to the enzyme's active site. frontiersin.org As a structural analog of penicillin, tazobactam is recognized by serine β-lactamases. The catalytic process begins when a key serine residue in the active site (e.g., Ser70 in Class A enzymes or Ser64 in Class C) performs a nucleophilic attack on the carbonyl carbon of tazobactam's β-lactam ring. asm.orgnih.govnih.govbiorxiv.org

This attack results in the opening of the β-lactam ring and the formation of a covalent acyl-enzyme intermediate. frontiersin.orgpnas.org Unlike the hydrolysis of a typical β-lactam antibiotic, this intermediate is not rapidly hydrolyzed to regenerate the free enzyme. Instead, the tazobactam molecule, now covalently bound, undergoes a series of chemical rearrangements. pnas.org A crucial step in this pathway is the opening of the attached thiazolidine (B150603) ring, which leads to the formation of one or more hydrolytically stable intermediates, such as a trans-enamine species. pnas.orgredemc.net

The ultimate fate of this complex determines the inactivation of the enzyme. The reaction can proceed down several pathways, leading to different stable, inactivated enzyme forms. In some cases, such as with the CTX-M-15 enzyme, the process can result in the formation of a permanent cross-link between two critical active site amino acids, Ser70 and Lys73. asm.org In other instances, as seen with the Class C enzyme CMY-2, inactivation occurs through the formation of an imine that tautomerizes to an enamine, which is then hydrolyzed to a covalently attached malonyl semialdehyde derivative on the active site serine, a mechanism that does not require cross-linking. nih.gov

Irreversible Binding and Suicide Inhibition Kinetics

Tazobactam functions as a "suicide inhibitor," also known as a mechanism-based inactivator. patsnap.comnih.govnih.govwikipedia.org This mode of inhibition occurs when the target enzyme binds to the inhibitor molecule (acting as a substrate analog) and, through its own catalytic mechanism, converts it into a highly reactive species that covalently and irreversibly inactivates the enzyme. wikipedia.orgnih.gov

The kinetic profile of tazobactam's interaction with β-lactamases is complex, often beginning with a phase of reversible, competitive inhibition before progressing to irreversible inactivation. researchgate.netnih.govulpgc.es A key kinetic parameter in this process is the partition ratio (kcat/kinact), which describes the number of times the enzyme can hydrolyze the inhibitor molecule (turnover) before permanent inactivation occurs. asm.org This ratio varies significantly depending on the specific enzyme. For example, the PC1 β-lactamase undergoes only 2 turnovers before inactivation, whereas the TEM-2 enzyme completes 125 turnovers, and the P99 enzyme completes 50. researchgate.netnih.gov

The formation of a stable trans-enamine intermediate following the initial acylation is a critical factor contributing to the prolonged and potent inhibition of many serine β-lactamases. redemc.net This stable covalent complex effectively sequesters the enzyme, preventing it from hydrolyzing its intended β-lactam antibiotic targets. patsnap.com

Enzymatic Interactions and Active Site Dynamics

The dynamic interaction between tazobactam and the β-lactamase active site is central to its inhibitory mechanism. The process begins with non-covalent binding, forming a Michaelis complex, which then proceeds to covalent modification. redemc.net The nucleophilic serine residue (e.g., Ser70 in Class A SBLs) attacks the β-lactam ring, forming the initial acyl-enzyme. biorxiv.org

Following acylation, the tazobactam structure undergoes a series of conformational changes and chemical reactions. pnas.org The stability of the resulting intermediates is a key determinant of inhibitory potency. For tazobactam, specific intra- and intermolecular interactions between its sulfone and triazolyl moieties and residues within the enzyme's active site are thought to stabilize the crucial trans-enamine intermediate. redemc.net This stabilization prolongs the lifetime of the inhibited complex, effectively preventing enzymatic turnover. redemc.net

From this point, the reaction can diverge into several pathways:

Decomposition and Fragmentation: The bound inhibitor can fragment. In the inactivation of Class A enzymes PC1 and TEM-1, this leads to several products, including a propiolylated enzyme or a Ser-70-linked aldehyde. nih.gov

Cross-linking: The reactive intermediate can attack a second nucleophilic residue in the active site. In some Class A enzymes, this has been proposed to involve Ser130, forming a cross-linked vinyl ether. nih.gov More definitively, a cross-link between Ser70 and Lys73 has been observed in CTX-M-15. asm.org

Stable Adduct Formation: The reaction can terminate with the formation of a stable adduct that does not involve cross-linking but still renders the enzyme inactive, as is the case with the Class C enzyme CMY-2. nih.gov

Preclinical Pharmacokinetic and Metabolic Profiling of Tazobactam D4

Application of Deuteration in Metabolic Fate Elucidation

Deuteration, the substitution of hydrogen with its heavier isotope deuterium (B1214612), serves as a powerful tool in elucidating the metabolic fate of drug compounds. juniperpublishers.com This is primarily due to the deuterium kinetic isotope effect, where the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This stronger bond can slow down the rate of metabolic reactions that involve the cleavage of this bond, a common step in drug metabolism mediated by enzymes like the cytochrome P450 (CYP) family. juniperpublishers.comresearchgate.net

In Vitro Metabolic Stability Studies Using Tazobactam-d4

In vitro metabolic stability assays are a cornerstone of early drug discovery, providing an initial assessment of how susceptible a compound is to metabolic breakdown. gerstel.compatsnap.com These studies typically utilize subcellular fractions, such as liver microsomes or S9 fractions, or whole cells like hepatocytes, which contain the primary drug-metabolizing enzymes. patsnap.com The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance and predict its in vivo hepatic clearance and half-life. gerstel.com

For this compound, in vitro metabolic stability studies would involve incubating the deuterated compound with liver microsomes or hepatocytes from various species, including humans and preclinical species like rats and mice. The goal is to compare the metabolic stability of this compound to its non-deuterated counterpart, Tazobactam (B1681243).

A key aspect of these studies is to determine if the deuteration leads to a significant increase in metabolic stability. nih.gov By analyzing the samples at various time points using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the concentration of the remaining parent drug can be quantified. gerstel.com

Table 1: Representative Data from an In Vitro Metabolic Stability Assay

CompoundIncubation Time (min)% Parent Remaining (Mouse Liver Microsomes)% Parent Remaining (Human Liver Microsomes)
Tazobactam 0100100
156575
304055
601530
This compound 0100100
158590
307080
605065

This is a hypothetical data table for illustrative purposes.

The results from such studies would indicate whether the deuteration at specific positions in the Tazobactam molecule effectively slows down its metabolism. A higher percentage of remaining this compound compared to Tazobactam at each time point would suggest increased metabolic stability. nih.gov This could potentially translate to a longer half-life and improved pharmacokinetic profile in vivo.

Non-Human In Vivo Disposition Research with Deuterated Analogues

While in vitro studies provide valuable preliminary data, non-human in vivo disposition studies are essential to understand the full pharmacokinetic profile of a drug candidate in a living organism. These studies, typically conducted in animal models such as mice, rats, or minipigs, provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) of the compound. evotec.comresearchgate.net However, it is important to note that animal studies may not always be perfect predictors of human responses. nih.govnih.gov

In the context of this compound, in vivo studies would compare its pharmacokinetic parameters to those of non-deuterated Tazobactam. Following administration (e.g., intravenous or oral), blood, urine, and feces samples are collected at various time points. frontiersin.org Analysis of these samples allows for the determination of key pharmacokinetic parameters.

Table 2: Hypothetical Comparative Pharmacokinetic Parameters in Rats

ParameterTazobactamThis compound
Cmax (ng/mL) 15001800
Tmax (h) 0.50.75
AUC (ng·h/mL) 45006500
t1/2 (h) 1.01.8
CL (mL/h/kg) 220150

This is a hypothetical data table for illustrative purposes.

An increase in the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve (AUC), and the elimination half-life (t1/2), coupled with a decrease in clearance (CL) for this compound compared to Tazobactam, would provide strong evidence that deuteration has favorably altered the drug's disposition. researchgate.net These studies also help to understand the routes and rates of excretion of the drug and its metabolites. frontiersin.org

Identification and Quantification of Metabolites via Isotopic Tracing

Isotopic tracing is a powerful technique used to identify and quantify drug metabolites. mdpi.com The use of stable isotope-labeled compounds, such as this compound, is central to this approach. When a mixture of the deuterated and non-deuterated drug is administered, the metabolites will also exist as isotopic pairs, with a characteristic mass difference corresponding to the number of deuterium atoms. frontiersin.org

This "isotopic signature" allows for the confident identification of drug-related metabolites from the complex mixture of endogenous compounds in biological samples using high-resolution mass spectrometry. frontiersin.orgbiorxiv.org The co-eluting isotopic peaks in the mass spectrum provide a clear indication of a drug-derived metabolite.

Once identified, the quantification of these metabolites is crucial. Tazobactam is known to be metabolized to a major M1 metabolite. nih.gov In patients with impaired renal function, the formation of this metabolite is increased as less Tazobactam is excreted unchanged. nih.gov Using this compound, researchers can precisely quantify the formation of the deuterated M1 metabolite. This is often achieved through isotope dilution mass spectrometry, where the deuterated compound serves as an internal standard for the accurate quantification of the non-deuterated analyte. paijournal.com

Table 3: Example of Metabolite Quantification in Urine

CompoundConcentration (µg/mL)
Tazobactam 50.2
This compound 75.8
M1 Metabolite 12.5
M1-d4 Metabolite 8.3

This is a hypothetical data table for illustrative purposes.

By comparing the levels of the M1 metabolite formed from Tazobactam and this compound, researchers can assess the impact of deuteration on this specific metabolic pathway. A lower concentration of the M1-d4 metabolite would confirm that the deuteration has successfully slowed down the metabolic conversion of Tazobactam to its M1 metabolite.

Advanced Analytical Methodologies for Tazobactam D4 Quantification and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Deuterated Compounds

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for the quantitative analysis of drugs and their metabolites in complex biological matrices. shimadzu.com.sgresearchgate.net Its high sensitivity and selectivity make it ideal for distinguishing between an analyte and its deuterated analogue. researchgate.netacs.org In the analysis of Tazobactam-d4, LC-MS/MS allows for the separation of the compound from other matrix components and its subsequent detection based on its specific mass-to-charge (m/z) ratio.

The method typically involves a protein precipitation step to prepare the plasma or serum sample, followed by chromatographic separation on a C18 or similar reversed-phase column. researchgate.netnih.gov Detection is performed on a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. mdpi.commdpi.com In this mode, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a resulting characteristic product ion is monitored for quantification. nih.gov For Tazobactam (B1681243), the transition of m/z 301.2 → 168.1 is often monitored. ufrgs.br For this compound, these mass values would be shifted by +4 atomic mass units due to the four deuterium (B1214612) atoms. The instrument parameters are optimized to achieve the highest sensitivity and specificity for the analyte and its deuterated internal standard.

Table 1: Representative LC-MS/MS Parameters for Tazobactam Analysis

This table presents typical parameters for the analysis of unlabeled Tazobactam. For this compound, the MRM transitions would be adjusted to account for the mass difference.

ParameterTypical SettingSource(s)
Chromatography
ColumnReversed-phase C18 (e.g., 50x2.1mm, 1.9µm) researchgate.net
Mobile PhaseGradient elution with acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate) ufrgs.br
Flow Rate0.5 - 1.0 mL/min mdpi.comufrgs.br
Column Temperature30°C ufrgs.br
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), often negative mode for Tazobactam mdpi.com
Monitored Transition (MRM)Precursor Ion (Q1) → Product Ion (Q3) nih.gov
Tazobactam MRMm/z 301.2 → 168.1 ufrgs.br
This compound MRM (Predicted)m/z 305.2 → 172.1
Ion Spray Voltage5000 V ufrgs.br
Source Temperature500°C ufrgs.br

Role of this compound as an Internal Standard in Bioanalytical Assays

In quantitative bioanalysis, an internal standard (IS) is crucial for achieving accuracy and precision. scioninstruments.com The IS is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability during sample preparation and instrumental analysis. europa.eu Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard in LC-MS/MS-based bioanalysis. bioanalysis-zone.comresearchgate.net

The key advantage of a SIL-IS is that its physicochemical properties are nearly identical to the analyte of interest (the non-deuterated "light" compound). scioninstruments.comscispace.com This means this compound behaves almost identically to Tazobactam during extraction, chromatography, and ionization. It co-elutes with the analyte and experiences the same degree of matrix effects (ion suppression or enhancement), which are common issues in complex biological samples. scispace.comclearsynth.com Because the SIL-IS and the analyte are only differentiated by their mass, the ratio of their peak areas provides a highly accurate and reproducible measure of the analyte's concentration, effectively canceling out most sources of analytical error. clearsynth.comthalesnano.com The use of a SIL-IS like this compound improves method robustness and is recommended by regulatory agencies for bioanalytical method validation. researchgate.net

Spectroscopic Techniques for Isotopic Label Verification (e.g., NMR, IR)

Before a deuterated compound like this compound can be used as an internal standard, its identity, purity, and the precise location of the isotopic labels must be rigorously confirmed. Spectroscopic techniques are essential for this characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and isotopic label verification. sigmaaldrich.com For this compound, ¹H NMR (Proton NMR) is used to confirm the absence of proton signals at the specific molecular positions where deuterium atoms have been substituted. Conversely, ²H NMR (Deuterium NMR) can be performed to directly observe the signals from the deuterium nuclei, confirming their presence and providing information about their chemical environment. sigmaaldrich.com The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, simplifying spectral interpretation. sigmaaldrich.com This dual approach provides definitive evidence of successful and specific deuteration.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of molecular bonds. The substitution of a hydrogen atom (mass ≈ 1 amu) with a deuterium atom (mass ≈ 2 amu) significantly increases the reduced mass of the corresponding bond (e.g., C-D vs. C-H). libretexts.org According to Hooke's Law for a harmonic oscillator, this increase in mass leads to a decrease in the vibrational frequency. libretexts.org Consequently, the absorption peak for a C-D stretch appears at a lower wavenumber (typically around 2100-2300 cm⁻¹) compared to a C-H stretch (typically around 2800-3000 cm⁻¹). This predictable isotopic shift in the IR spectrum serves as clear evidence of deuteration. Isotope-edited IR spectroscopy can be used to resolve overlapping peaks and confirm conformational details. nih.gov

Structural Biology and Structure Activity Relationship Sar of Tazobactam

Conformational Analysis and Molecular Structure of Tazobactam (B1681243)

Tazobactam is a potent, mechanism-based inhibitor of a wide range of β-lactamase enzymes. drugbank.com Chemically, it is a penicillanic acid sulfone, distinguishing it from other inhibitors like clavulanic acid. synzeal.com Its core structure is the 4-thia-1-azabicyclo[3.2.0]heptane ring system. impurity.com The formal IUPAC name for Tazobactam is (2S,3S,5R)-3-methyl-4,4,7-trioxo-3-[(1H-1,2,3-triazol-1-yl)methyl]-4λ⁶-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. impurity.com

The molecular structure of Tazobactam is characterized by several key features that dictate its conformational properties and biological activity. The bicyclic nucleus, composed of a β-lactam ring fused to a thiazolidine (B150603) ring, is inherently strained. This strain is crucial for its function as an acylating agent. The thiazolidine ring is oxidized to a sulfone (SO₂), which is a critical element for its inhibitory power. researchgate.net Crystallographic studies have revealed that upon binding to β-lactamases, the Tazobactam molecule can adopt several distinct conformations, including imine, cis-enamine, and trans-enamine forms, after the initial acylation event. nih.gov The formation of a stable, long-lived trans-enamine intermediate is a key feature of its inhibitory mechanism. nih.govnasjournal.org.ng

Table 1: Chemical Identifiers for Tazobactam

Identifier Value
IUPAC Name (2S,3S,5R)-3-methyl-4,4,7-trioxo-3-[(1H-1,2,3-triazol-1-yl)methyl]-4λ⁶-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid impurity.com
Molecular Formula C₁₀H₁₂N₄O₅S patsnap.com
Molecular Weight 300.29 g/mol impurity.com
CAS Number 89786-04-9

Key Pharmacophoric Elements for β-Lactamase Binding and Inhibition

The interaction of Tazobactam with β-lactamases is a complex, multi-step process known as suicide inhibition, where the inhibitor is processed by the enzyme to a reactive species that forms a stable, covalent complex. nih.gov This process relies on specific pharmacophoric elements within the Tazobactam structure.

β-Lactam Ring : This four-membered ring is the primary reactive element. Mimicking the structure of β-lactam antibiotics, it is recognized by the active site of β-lactamase enzymes. The catalytic serine residue (e.g., Ser70 in TEM-type enzymes) attacks the carbonyl carbon of the β-lactam ring, leading to acylation and the formation of a covalent acyl-enzyme intermediate. nasjournal.org.ng

Sulfone Group (-SO₂-) : The oxidation of the sulfur atom to a sulfone is a critical distinction from penicillin and a key contributor to Tazobactam's efficacy. The electron-withdrawing nature of the sulfone group enhances the reactivity of the β-lactam ring, making it a better acylating agent. More importantly, the sulfone acts as a good leaving group in subsequent reactions after the initial ring-opening, facilitating the formation of stable inhibitory species. researchgate.net

Triazole Ring : The 1,2,3-triazol-1-ylmethyl substituent at the C2 position plays a crucial role in stabilizing the key trans-enamine intermediate formed during the inhibition process. nih.gov This part of the molecule provides favorable intramolecular and intermolecular interactions within the active site that are not possible for inhibitors like sulbactam (B1307) or clavulanic acid. nih.gov These interactions, including hydrogen bonding and hydrophobic contacts, contribute to the longevity of the inhibited complex, making Tazobactam a more effective inhibitor. nih.gov

The inhibition mechanism proceeds from the initial acyl-enzyme complex, through the opening of the second (thiazolidine) ring to form an imine intermediate, which then tautomerizes to more stable cis- and trans-enamine species. nih.gov The formation of a predominant population of the chemically inert trans-enamine is a hallmark of Tazobactam's potent inhibitory action against Class A enzymes. nih.gov

Comparative Structural Studies with Related β-Lactamase Inhibitors

Tazobactam belongs to the penam (B1241934) sulfone class of inhibitors, which also includes sulbactam. Clavulanic acid, another widely used inhibitor, is an oxapenam. While all three are mechanism-based inhibitors that acylate the active site serine of β-lactamases, their structural differences lead to variations in their inhibitory spectrum, potency, and stability.

Tazobactam vs. Sulbactam : Both are penam sulfones, differing only in the side chain at the C2 position. Tazobactam possesses a triazole ring, whereas sulbactam has a simple methyl group. This difference is significant; the triazole group in Tazobactam allows for additional stabilizing interactions within the enzyme's active site, leading to a higher population of the stable trans-enamine intermediate. nih.gov This generally makes Tazobactam a more potent inhibitor of many Class A β-lactamases compared to sulbactam.

Tazobactam vs. Clavulanic Acid : Clavulanic acid is an oxapenam, meaning it has an oxygen atom instead of a sulfur atom in the five-membered ring. Its side chain is a β-hydroxyethylidene group. Compared to the sulfone in Tazobactam, the enol ether oxygen in clavulanate is a better leaving group, facilitating the secondary ring-opening step. researchgate.net However, Raman crystallography studies have shown that Tazobactam forms a more predominant and stable population of the inert trans-enamine intermediate than clavulanic acid, which forms a mixture of labile imine and cis-enamine species in addition to the trans-enamine. nih.govnasjournal.org.ng This superior ability to form a stable, inhibited complex contributes to Tazobactam's potent activity. nasjournal.org.ng

Table 2: Structural and Mechanistic Comparison of β-Lactamase Inhibitors

Feature Tazobactam Sulbactam Clavulanic Acid
Core Structure Penam Sulfone Penam Sulfone Oxapenam
C2 Side Chain Triazolylmethyl Methyl β-hydroxyethylidene
Key Stabilizing Feature Triazole ring interactions None N/A
Predominant Intermediate Trans-enamine nih.gov Mixture of intermediates Mixture of intermediates nih.gov
Relative Potency Generally more potent than sulbactam Generally less potent Potent, but mechanism differs

Deuterium (B1214612) Isotope Effects on Enzyme-Inhibitor Interactions (Implied by SAR for deuterated compounds)

Tazobactam-d4 is an isotopic-labeled analogue of Tazobactam where four hydrogen atoms have been replaced by deuterium. impurity.comwikipedia.org While direct kinetic studies on this compound's interaction with β-lactamases are not widely published, the principles of the kinetic isotope effect (KIE) allow for a strong inference of how deuteration would impact its inhibitory mechanism.

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. nih.gov The C-D bond is stronger and has a lower vibrational frequency than the C-H bond. Consequently, reactions where the cleavage of a C-H bond is the rate-limiting step will proceed more slowly when hydrogen is replaced by deuterium (a "normal" KIE, kH/kD > 1). nih.gov

The inhibitory pathway of Tazobactam involves several steps where C-H bonds are altered, most notably the tautomerization of the imine intermediate to the enamine species. nih.gov This step involves the removal of a proton from the carbon atom adjacent to the imine nitrogen.

Implied Effects of Deuteration in this compound:

Altered Intermediate Populations : A slower conversion from the imine to the enamine could lead to a change in the steady-state population of intermediates. It might cause a relative increase in the concentration or lifetime of the labile imine species, which is more susceptible to hydrolysis. nih.gov

The use of deuterated compounds in mechanistic studies, such as using a deuterated buffer to observe shifts in Raman spectroscopy, is a common technique to probe reaction pathways. nih.govnasjournal.org.ng The synthesis of this compound and its intermediates is established, primarily for its use as an internal standard in pharmacokinetic analysis. impurity.com However, its properties strongly suggest that its interaction with β-lactamases would exhibit a kinetic isotope effect, providing a valuable tool for dissecting the intricate mechanism of this important class of inhibitors.

Compound Reference Table

Investigations into Bacterial Resistance Mechanisms and Tazobactam S Interplay

Molecular Mechanisms of Resistance to β-Lactam/β-Lactamase Inhibitor Combinations

Bacterial resistance to β-lactam/β-lactamase inhibitor combinations, such as those including tazobactam (B1681243), is a multifaceted issue driven by several molecular adaptations. oup.comasm.org One of the primary mechanisms is the hyperproduction of β-lactamase enzymes. nih.govnih.gov For instance, high levels of TEM-1 β-lactamase can effectively "saturate" the inhibitor, allowing the excess enzyme to hydrolyze the partner antibiotic. nih.gov This hyperproduction can be caused by mutations in the promoter region of the blaTEM gene, which increase its expression, or by an increase in the gene's copy number, often mediated by mobile genetic elements like insertion sequences or plasmids. nih.govnih.govfrontiersin.org

Another significant mechanism is the emergence of inhibitor-resistant TEM (IRT) β-lactamases, which arise from point mutations in the genes of parent enzymes like TEM-1 or TEM-2. oup.comasm.orgelsevier.es These mutations alter the enzyme's structure, reducing its affinity for inhibitors like tazobactam while often retaining activity against the antibiotic partner. elsevier.es Beyond enzymatic resistance, alterations in bacterial membrane permeability, such as the modification or loss of outer membrane porins (e.g., OmpF, OmpC), can restrict the entry of the antibiotic and inhibitor into the cell, contributing to resistance. tmda.go.tzasm.orgnih.gov Furthermore, the production of other types of β-lactamases that are not well-inhibited by tazobactam, such as some OXA-type enzymes or AmpC cephalosporinases, can also confer resistance to these combination therapies. oup.comresearchgate.net In some cases, multiple mechanisms, such as enzyme hyperproduction and permeability changes, can coexist in a single isolate, leading to high levels of resistance. asm.org

Impact of Tazobactam on Efflux Pump Activity and Cell Permeability (Research Context)

Recent research has revealed that tazobactam itself, independent of its partner antibiotic, can exert selective pressure on bacteria, leading to significant changes in efflux pump activity and membrane permeability. biorxiv.orgnih.gov A study utilizing a transposon mutagenesis approach (TraDIS-Xpress) in Escherichia coli demonstrated that a wide array of genes associated with multidrug efflux pumps and their regulators were crucial for survival in the presence of tazobactam alone. biorxiv.org This was in stark contrast to piperacillin (B28561), which implicated only a single efflux system. biorxiv.org This finding suggests that tazobactam is a substrate for multiple efflux pumps.

Subsequent experiments involving the exposure of E. coli and Klebsiella pneumoniae to tazobactam confirmed that the inhibitor readily selects for mutants with mutations in genes related to efflux activity, regulation, and membrane permeability. biorxiv.orgbiorxiv.org Overexpression of efflux pumps like AcrAB-TolC in Gram-negative bacteria is a known mechanism of multidrug resistance, as these systems actively expel a broad range of compounds, including antibiotics and inhibitors like tazobactam, from the cell. asm.orgmedintensiva.orgelsevier.es Studies have shown that the overexpression of pumps such as MexAB-OprM and MexXY-OprM is prevalent in piperacillin-tazobactam (B1260346) non-susceptible isolates of Pseudomonas aeruginosa. asm.org The inactivation of efflux pump genes has been shown to decrease the minimum inhibitory concentration (MIC) of piperacillin/tazobactam, confirming that these pumps contribute to resistance by expelling the inhibitor. researchgate.net Therefore, the selective pressure exerted by tazobactam can inadvertently promote the emergence of multidrug-resistant phenotypes by favoring mutations that enhance efflux capacity and alter the cell envelope. biorxiv.orgresearchgate.net

Characterization of Inhibitor-Resistant β-Lactamase Variants

The evolution of β-lactamases to resist inhibition by compounds like tazobactam is a primary driver of clinical resistance. These inhibitor-resistant β-lactamases are typically derivatives of Class A enzymes, such as TEM and SHV, which have acquired specific amino acid substitutions. researchgate.netimrpress.comoup.com These mutations, often located near the enzyme's active site, decrease the binding affinity of the inhibitor without completely abolishing the enzyme's ability to hydrolyze β-lactam antibiotics. researchgate.netelsevier.es

Inhibitor-Resistant TEM (IRT) enzymes are the most studied variants. oup.comnih.gov Specific point mutations at positions such as Met69, Ser130, Arg244, and Asn276 in the TEM enzyme are known to confer inhibitor resistance. asm.orgresearchgate.net For example, substitutions at position Arg244 can confer resistance to clavulanic acid, while mutations at Met69 can impact the binding of multiple inhibitors. researchgate.netoup.com While many IRT variants show resistance to clavulanic acid and sulbactam (B1307), most remain susceptible to tazobactam. oup.comwikipedia.org However, some complex mutant TEM (CMT) enzymes have emerged that combine an extended-spectrum β-lactamase (ESBL) phenotype with inhibitor resistance, posing a significant clinical challenge. oup.comasm.org

Similarly, SHV-type β-lactamases can also evolve to become inhibitor-resistant. While less common than TEM variants, specific mutations in SHV enzymes, such as the K234R substitution in SHV-56 or the Thr235Ala substitution in SHV-107, have been shown to confer resistance to inhibitors while maintaining activity against penicillins. asm.orgnih.gov

Table 1: Selected Inhibitor-Resistant β-Lactamase Variants and their Characteristics.

Role of Tazobactam in Modulating Bacterial Physiology Beyond Direct Enzyme Inhibition

Beyond its primary function as a β-lactamase inhibitor, tazobactam, often in combination with a partner antibiotic, can modulate various aspects of bacterial physiology. nih.govmicrobiologyresearch.org These effects can influence bacterial virulence and behavior, sometimes independently of direct killing. nih.gov Studies on Pseudomonas aeruginosa have shown that sub-inhibitory concentrations of piperacillin/tazobactam can significantly interfere with several virulence factors. nih.govmicrobiologyresearch.orgup.pt These effects include a decrease in bacterial adhesion, a reduction in biofilm formation, and altered cell-surface hydrophobicity. nih.govmicrobiologyresearch.org Furthermore, exposure to sub-inhibitory levels of the combination drug has been observed to decrease flagellum-mediated swimming and type IV fimbriae-mediated twitching motility, both of which are critical for colonization and biofilm development. nih.govmicrobiologyresearch.orgtandfonline.com The treatment can also induce morphological changes in bacteria, such as filamentation, and increase their sensitivity to oxidative stress. nih.govresearchgate.net

More recent research focusing specifically on tazobactam has uncovered potential interactions with cellular targets other than β-lactamases. biorxiv.orgnih.gov Transposon screening in E. coli identified the shikimate kinase AroK as a potential target. biorxiv.orgresearchgate.net Insertional inactivation of the aroK gene was found to significantly increase bacterial survival in the presence of tazobactam. biorxiv.orgnih.gov The shikimate pathway is essential for the synthesis of aromatic amino acids and other key compounds. nih.gov This suggests that tazobactam may have off-target effects that could modulate bacterial metabolism, representing a novel aspect of its biological activity that warrants further investigation. biorxiv.orgresearchgate.net Such metabolic rewiring is increasingly recognized as an adaptive bacterial response to antibiotic pressure. mdpi.comfrontiersin.org

Mentioned Compounds

Preclinical and in Vitro/in Vivo Non Human Models in Tazobactam Research

In Vitro Susceptibility and Synergy Studies in Bacterial Models

In vitro studies are fundamental to characterizing the activity of Tazobactam (B1681243) in combination with β-lactam antibiotics against a wide array of bacterial pathogens. These studies typically determine the Minimum Inhibitory Concentration (MIC) of an antibiotic with and without a fixed concentration of Tazobactam, demonstrating Tazobactam's ability to restore the antibiotic's efficacy against β-lactamase-producing bacteria.

Synergy is often observed when Tazobactam is combined with antibiotics like piperacillin (B28561) or ceftolozane (B606591) against resistant bacteria. For example, studies have shown that the combination of ceftolozane/tazobactam is effective against many multidrug-resistant Pseudomonas aeruginosa strains. oup.comasm.orgmdpi.com A meta-analysis of in vitro studies reported moderate synergy rates for ceftolozane/tazobactam combined with colistin (B93849) against P. aeruginosa. gardp.org Similarly, the combination of piperacillin/tazobactam with tobramycin (B1681333) has shown synergistic killing against P. aeruginosa isolates in static concentration time-kill studies. mdpi.com

Research has demonstrated that Tazobactam's effectiveness is not universal across all β-lactamase types. While it potently inhibits many common β-lactamases, some, like certain OXA-type enzymes, are not well-inhibited. fda.gov The presence of multiple resistance mechanisms, such as efflux pumps or porin loss in bacteria, can also reduce the susceptibility to antibiotic/tazobactam combinations. nih.gov

Table 1: Example of In Vitro Synergy Data for Ceftolozane/Tazobactam (C/T) against P. aeruginosa

Bacterial Strain C/T MIC (µg/mL) Outcome in Hollow Fiber Model
Strain A (C/T-susceptible) 4 >3-log decrease in CFU/mL, no regrowth oup.com
Strain B (C/T-susceptible) 8 >3-log decrease in CFU/mL, no regrowth oup.com

This table is illustrative, based on findings where different P. aeruginosa strains were tested. Actual MIC values and outcomes vary by specific isolate and its resistance mechanisms.

Use of Hollow Fiber Infection Models for Pharmacodynamic Studies

The hollow fiber infection model (HFIM) is a dynamic in vitro system that simulates human pharmacokinetics, allowing for a more sophisticated evaluation of an antimicrobial's effect on bacteria over time. microbiologyresearch.orgasm.orgasm.org This model is crucial for studying the pharmacokinetics/pharmacodynamics (PK/PD) of β-lactam/β-lactamase inhibitor combinations and for determining optimal dosing regimens that maximize bacterial killing while suppressing the emergence of resistance. microbiologyresearch.orgasm.org

Studies using HFIM have been instrumental in defining the PK/PD index for Tazobactam, which is the percentage of the dosing interval that the free drug concentration remains above a specific threshold (%fT > threshold). asm.orgasm.org For instance, research with ceftolozane/tazobactam against CTX-M-15-producing Escherichia coli in an HFIM demonstrated that high-intensity dosing regimens could prevent resistance amplification and sterilize the system. asm.org Conversely, intermediate dosing regimens sometimes led to the amplification of resistant subpopulations. asm.org

Another HFIM study evaluated piperacillin/tazobactam against Klebsiella pneumoniae. It found that while intermittent and extended infusions resulted in initial bacterial killing, they were associated with the amplification of less-susceptible subpopulations. microbiologyresearch.org However, a continuous infusion regimen prevented resistance amplification and sterilized the model system against a susceptible isolate. microbiologyresearch.org These findings highlight the importance of dosing strategy in maintaining Tazobactam concentrations above the necessary threshold to effectively inhibit β-lactamases and prevent resistance. microbiologyresearch.orgresearchgate.net

Animal Models for Investigating Antimicrobial Efficacy and Pharmacokinetics (Excluding Human Clinical Trials)

Animal models, particularly murine infection models (e.g., thigh or lung infection), are essential for evaluating the in vivo efficacy of Tazobactam combinations and for correlating PK/PD parameters with outcomes. nih.govdntb.gov.ua These models bridge the gap between in vitro data and human clinical trials.

In a neutropenic murine thigh infection model using E. coli, the efficacy of piperacillin/tazobactam was well-described by the PK/PD index %fT > threshold. nih.gov The study identified specific exposure targets needed for bacterial stasis (a state where bacterial growth is halted) and for a 1-log₁₀ reduction in bacterial count. nih.gov Such studies have also been used to compare the efficacy of innovator versus generic products and to explore the potential for resistance selection in vivo. nih.gov

Pharmacokinetic studies in animals, such as rats and dogs, help establish the absorption, distribution, metabolism, and excretion profiles of Tazobactam. mdpi.comnih.gov For example, pharmacokinetic data from dogs were used in a Monte Carlo simulation to estimate the efficacy of different piperacillin/tazobactam dosing regimens against ESBL-producing Enterobacterales. mdpi.com Reproductive toxicity studies in rats have also been conducted to assess safety. pfizer.comdrugbank.com It is within these pharmacokinetic studies that Tazobactam-d4 plays its vital role as a stable, non-radioactive internal standard, allowing for precise measurement of Tazobactam concentrations in plasma and other biological fluids via methods like liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov

Table 2: Summary of Tazobactam Pharmacokinetic Parameters in Different Animal Models

Animal Model Combination Drug Key Pharmacokinetic Finding Reference
Dog Piperacillin/Tazobactam CL: 0.25 ± 0.03 L/h/kg; Vd: 0.23 ± 0.04 L/kg mdpi.com
Rat Piperacillin/Tazobactam Showed reproductive toxicity at maternally toxic doses pfizer.com

CL = Total Body Clearance; Vd = Volume of Distribution. Parameters are for piperacillin in combination with tazobactam.

Genetic and Genomic Approaches to Study Tazobactam's Effects on Bacterial Systems

Modern genetic and genomic tools, such as whole-genome sequencing (WGS) and transposon mutagenesis, have provided unprecedented insight into how bacteria respond and develop resistance to Tazobactam. nih.govmdpi.com These approaches help identify the specific genes and mutations responsible for resistance.

A study using a massive transposon mutagenesis approach (TraDIS-Xpress) in E. coli found that survival in the presence of Tazobactam was dependent on multiple efflux pump families and their regulators. nih.gov This was a stark contrast to piperacillin, where only one efflux system was identified as important. nih.gov The study also revealed that exposure to Tazobactam alone could select for mutants with increased efflux activity, which is often associated with multidrug resistance. nih.gov Another key finding was the involvement of the shikimate kinase gene, AroK, in Tazobactam susceptibility. nih.gov

WGS is routinely used to analyze clinical isolates that have developed resistance to Tazobactam-containing combinations. nih.govoup.comdovepress.com For instance, WGS of a P. aeruginosa isolate that became resistant to ceftolozane/tazobactam revealed the presence of specific β-lactamase genes (e.g., VEB, PDC-11, OXA-10) responsible for the resistance phenotype. dovepress.com In other cases, resistance to piperacillin/tazobactam in E. coli has been linked to the extensive amplification of β-lactamase genes. drugbank.com These genomic investigations are crucial for understanding the molecular epidemiology of resistance and for tracking the spread of resistance determinants. oup.comdovepress.com

Future Perspectives and Emerging Research Avenues for Deuterated β Lactamase Inhibitors

Development of Novel Deuterated β-Lactamase Inhibitors (General concept based on d4 utility)

The core principle behind the utility of deuteration in drug development is the kinetic isotope effect (KIE). The bond between deuterium (B1214612) and carbon (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as a rate-determining step can be significantly slowed when hydrogen is replaced by deuterium. This effect can lead to a decreased rate of drug metabolism, potentially improving a drug's pharmacokinetic profile by increasing its half-life and exposure in the body.

Applying this concept to β-lactamase inhibitors offers a compelling strategy for creating more robust and effective drugs. While tazobactam (B1681243) itself is primarily eliminated via the kidneys, a portion is metabolized to an inactive metabolite. pfizer.com By selectively deuterating positions on the molecule that are susceptible to metabolic attack, it may be possible to create novel inhibitors with enhanced stability. A deuterated β-lactamase inhibitor could, in theory, persist longer in its active form, providing more sustained protection for its partner antibiotic. This enhanced durability could translate into improved efficacy against challenging bacterial infections. The selective replacement of hydrogen with deuterium is seen as a way to potentially increase a drug's duration of action due to slower decomposition. mdpi.com

Application of Tazobactam-d4 in Mechanistic and Target Validation Studies

This compound serves as an invaluable tool for elucidating the complex mechanisms of β-lactamase inhibition. As a stable, isotopically labeled analog of tazobactam, it functions as a tracer in sophisticated analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. synzeal.com The inhibition of β-lactamases is not always a simple process; inhibitors like tazobactam can undergo a series of reactions upon binding to the enzyme, forming transient intermediates before reaching a final, often irreversible, state. biorxiv.org

For instance, studies on the class A β-lactamase GES-1 with tazobactam and the related inhibitor enmetazobactam (B1664276) revealed that the inhibitors fragment differently upon binding, and the expected irreversible crosslink did not form, a different outcome than what was observed with the CTX-M-15 enzyme. biorxiv.org By using this compound in similar experiments, researchers can precisely track the fate of the deuterium-labeled fragments of the molecule. This allows for the unambiguous identification of inhibitor-derived adducts covalently bound to the enzyme's active site. Such studies are critical for:

Mapping Reaction Pathways: Accurately determining the chemical transformations the inhibitor undergoes after acylation of the active site serine.

Identifying Metabolites: Tracking the formation of any metabolites in complex biological systems.

Validating Target Engagement: Confirming that the inhibitor is interacting with the intended β-lactamase target in the predicted manner.

This detailed mechanistic understanding is essential for validating that a class of inhibitors works as intended and for providing the foundational knowledge needed to design next-generation drugs with improved properties.

Advanced Modeling and Simulation Approaches in Deuterated Drug Research

Computational methods are increasingly integral to modern drug discovery, and their application to deuterated compounds is a sophisticated and evolving field. americanpharmaceuticalreview.com Advanced modeling and simulation approaches, such as quantum mechanics/molecular mechanics (QM/MM) and physiologically-based pharmacokinetic (PBPK) modeling, are being used to predict and analyze the effects of deuteration. srce.hr

However, accurately modeling deuterated compounds presents unique challenges. Standard molecular mechanics (MM) force fields, which are widely used in simulations, may not adequately capture the subtle but significant effects of isotopic substitution if they are not specifically parameterized. osti.gov Research has shown that simply substituting the mass of hydrogen with deuterium in a standard simulation can fail to reproduce experimentally observed phenomena. osti.gov It is necessary to develop new force-field parameters that correctly account for the changes in intramolecular vibrations caused by deuteration. osti.gov

When properly implemented, these advanced modeling techniques can:

Predict Kinetic Isotope Effects: Simulate how deuteration at specific molecular positions will affect reaction rates with metabolic enzymes or target proteins.

Analyze Binding Interactions: Use QM/MM methods to provide a high-resolution view of the interactions between this compound and the β-lactamase active site, helping to explain the stability of inhibitor-enzyme complexes.

Simulate Pharmacokinetic Profiles: Employ PBPK models to forecast how the reduced metabolic clearance of a deuterated drug might translate to its concentration-time profile in different patient populations. srce.hr

These computational tools allow researchers to generate and test hypotheses in silico, guiding the rational design and prioritization of novel deuterated drug candidates for synthesis and experimental evaluation.

Addressing Unresolved Questions in β-Lactamase Inhibition and Resistance

Despite decades of research, significant challenges and unresolved questions remain in the battle against β-lactamase-mediated resistance. nih.govnih.gov The research avenues employing tools like this compound are critical for addressing these gaps in knowledge.

Key unresolved issues include:

The Metallo-β-Lactamase (MBL) Threat: Traditional inhibitors like clavulanic acid, sulbactam (B1307), and tazobactam are ineffective against Class B MBLs, which use zinc ions instead of a serine residue for catalysis. mdpi.comresearchgate.net There are currently no clinically approved MBL inhibitors, making infections with MBL-producing bacteria extremely difficult to treat. researchgate.net

The Proliferation of Serine Carbapenemases: The rapid global spread of potent Class A (e.g., KPC) and Class D (e.g., OXA-48) carbapenemases, which can degrade last-resort carbapenem (B1253116) antibiotics, is a major clinical concern. nih.govresearchgate.net These enzymes often exhibit complex inhibition profiles and can develop mutations that confer resistance to existing inhibitors.

Incomplete Mechanistic Understanding: The precise chemical steps involved in the hydrolysis of certain antibiotics (like carbapenems) and the inhibition by different classes of inhibitors are not fully understood for all enzyme families. biorxiv.orgacs.org For example, the mechanism of inhibition can vary significantly even between different enzymes within the same class. biorxiv.org

Evolution of Resistance: β-Lactamase enzymes are continuously evolving, leading to new variants with altered substrate specificities and inhibitor sensitivities. mdpi.comacs.org Understanding the structural and functional consequences of these mutations is crucial for developing durable inhibitors.

The use of deuterated probes like this compound, in conjunction with advanced spectroscopy and computational modeling, provides a powerful approach to dissecting these complex problems at a molecular level. The insights gained are essential for the rational design of new, broad-spectrum, and durable β-lactamase inhibitors capable of overcoming the most challenging forms of antibiotic resistance.

Q & A

Q. What analytical methodologies are recommended for quantifying Tazobactam-d4 in pharmacokinetic studies?

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard due to its sensitivity and specificity for deuterated compounds. To ensure accuracy:

  • Use deuterated internal standards to correct for matrix effects .
  • Validate the method per ICH guidelines, including linearity (1–1000 ng/mL), precision (CV <15%), and recovery rates (85–115%) .
  • Include isotopic purity assessments via nuclear magnetic resonance (NMR) to confirm d4-labeling integrity .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

Stability protocols should mimic physiological and storage environments:

  • Test degradation kinetics at pH 2.0 (gastric), 7.4 (plasma), and 9.0 (intestinal) over 24–72 hours .
  • Use accelerated stability testing at 40°C/75% relative humidity (ICH Q1A) and monitor via HPLC-MS for degradation products like β-lactam ring-opened metabolites .
  • Include freeze-thaw cycle assessments (3–5 cycles) for long-term storage recommendations .

Q. What synthetic strategies optimize the yield and isotopic purity of this compound?

Deuterium incorporation typically occurs at the triazolylmethyl group:

  • Use catalytic deuteration (e.g., Pd/C under D₂ gas) or exchange reactions in deuterated solvents (D₂O, CD₃OD) .
  • Confirm isotopic purity (>98% d4) via mass spectrometry and ²H-NMR .
  • Address side reactions (e.g., over-deuteration) by optimizing reaction time and temperature .

Advanced Research Questions

Q. How can isotopic interference from this compound affect metabolic pathway analysis in co-administered drug studies?

Deuterium kinetic isotope effects (KIEs) may alter metabolic rates:

  • Compare clearance rates of this compound vs. non-deuterated analogs in hepatocyte assays .
  • Use stable isotope-labeled internal standards to differentiate parent drug and metabolite signals in MS datasets .
  • Model KIEs computationally (e.g., density functional theory) to predict enzymatic binding affinity changes .

Q. What experimental approaches resolve contradictions in this compound’s β-lactamase inhibition efficacy across bacterial strains?

Discrepancies often arise from strain-specific enzyme expression or permeability:

  • Perform MIC assays with isogenic bacterial strains (e.g., E. coli TEM-1 vs. KPC-2 variants) .
  • Quantify intracellular this compound concentrations via LC-MS to assess penetration barriers .
  • Use molecular docking simulations to correlate inhibitor-enzyme binding affinities with phenotypic resistance .

Q. How should researchers optimize in vitro models to study this compound’s synergy with novel β-lactam antibiotics against multidrug-resistant pathogens?

Focus on clinically relevant resistance mechanisms:

  • Use checkerboard assays to determine fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy) .
  • Incorporate hollow-fiber infection models to simulate human pharmacokinetic/pharmacodynamic (PK/PD) profiles .
  • Validate findings with genomic sequencing to identify resistance gene mutations post-exposure .

Methodological Best Practices

Q. What statistical frameworks are appropriate for analyzing dose-response data in this compound studies?

Non-linear mixed-effects modeling (e.g., NONMEM) is preferred for PK/PD

  • Account for inter-subject variability using covariates like renal function .
  • Apply Akaike information criterion (AIC) to compare nested models .
  • Report 95% confidence intervals for EC₅₀/IC₅₀ values to quantify uncertainty .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis for reproducible in vivo studies?

Standardize synthesis and quality control protocols:

  • Document reaction parameters (temperature, solvent purity) in supplementary materials .
  • Use orthogonal analytical methods (HPLC, NMR, HRMS) for batch certification .
  • Share raw spectral data in public repositories (e.g., Zenodo) for peer validation .

Data Presentation and Reproducibility

Q. What are the minimum data requirements for publishing this compound-related findings in high-impact journals?

Journals require:

  • Full synthetic procedures, including purification steps and yield calculations .
  • Raw PK/PD datasets (e.g., plasma concentration-time curves) in supplementary files .
  • Structural validation via crystallography or 2D-NMR (COSY, HSQC) .

Q. How should researchers address conflicting data on this compound’s stability in biological matrices?

Reconcile discrepancies through meta-analytical approaches:

  • Compare degradation half-lives across studies using standardized buffer systems .
  • Perform sensitivity analyses to identify confounding variables (e.g., anticoagulant type in plasma samples) .
  • Publish negative results in open-access platforms to reduce publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.